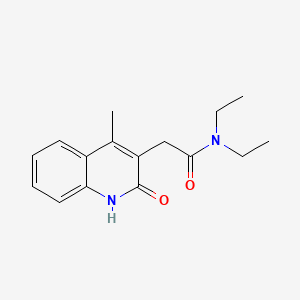
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide typically involves the reaction of 2-hydroxy-4-methylquinoline with diethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The detailed steps are as follows:
Starting Material: 2-hydroxy-4-methylquinoline.
Reagents: Diethylamine, acetic anhydride.
Reaction Conditions: Reflux the mixture of 2-hydroxy-4-methylquinoline, diethylamine, and acetic anhydride in an appropriate solvent (e.g., ethanol) for several hours.
Purification: The crude product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor activity. The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(4-phenylamino-7-methoxy-quinazolin-6-yloxy)acetamide: This compound has a similar structure but with different substituents on the quinoline ring.
2-hydroxy-4-methylquinoline: The parent compound without the diethylacetamide group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline derivatives.
Uniqueness
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of diethylacetamide and hydroxyquinoline moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15(19)10-13-11(3)12-8-6-7-9-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
InChI Key |
MKKZQSVTSUHOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(C2=CC=CC=C2NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















